![molecular formula C14H19N3 B596607 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine CAS No. 1244948-94-4](/img/structure/B596607.png)
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine
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Description
“5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine” is a heterocyclic compound . It has the empirical formula C14H19N3 and a molecular weight of 229.32 .
Synthesis Analysis
While specific synthesis methods for “5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine” were not found, tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This could potentially be a method for synthesizing similar compounds.Molecular Structure Analysis
The molecular structure of “5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine” consists of a pyrazole ring substituted with a tert-butyl group and a p-tolyl group .Scientific Research Applications
Chemistry and Synthesis of Heterocycles
Pyrazoline derivatives, including 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine, serve as crucial building blocks in the synthesis of heterocyclic compounds. Their reactivity facilitates the generation of diverse heterocycles, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This versatility makes them invaluable in the development of new compounds with potential biological activities (Gomaa & Ali, 2020).
Organometallic Chemistry
In the field of organometallic chemistry, pyrazolines act as ligands in the formation of metal complexes. These complexes have been studied for their potential applications in catalysis, material science, and as models for biological systems (Etienne, 1996).
Pharmaceutical Applications
Pyrazoline derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Research continues to explore these compounds for potential therapeutic applications (Shaaban, Mayhoub, & Farag, 2012; Ray et al., 2022).
Catalysis
The unique properties of pyrazoline derivatives make them suitable as catalysts or as part of catalytic systems in various organic reactions. They are involved in processes such as C-N bond formation, offering pathways for the synthesis of complex organic molecules with high efficiency and selectivity (Kantam et al., 2013).
Material Science
Pyrazoline derivatives are also explored for their applications in material science, including the development of polymers and other materials with specific optical, electronic, or mechanical properties. The ability to incorporate metals into these compounds opens new avenues for creating materials with tailored functionalities (Matsuda, 1997).
properties
IUPAC Name |
5-tert-butyl-1-(4-methylphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-12(14(2,3)4)9-13(15)16-17/h5-9H,1-4H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOLQKMGJOEKPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670378 |
Source
|
Record name | 5-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine | |
CAS RN |
1244948-94-4 |
Source
|
Record name | 5-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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